molecular formula C8H9NO2 B106834 5-Amino-2-methylbenzoic acid CAS No. 2840-04-2

5-Amino-2-methylbenzoic acid

Cat. No.: B106834
CAS No.: 2840-04-2
M. Wt: 151.16 g/mol
InChI Key: FSXVZWAWYKMFMX-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzoic acid, also known as 5-methylanthranilic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

5-Amino-2-methylbenzoic acid is used as a reagent in the synthesis of several organic compounds . It has been found to be involved in the synthesis of dihydroxylphenyl amides, which are Hsp90 inhibitors . Hsp90 is a heat shock protein that plays a crucial role in the folding, stability, and function of many client proteins .

Mode of Action

It is known to interact with its targets during the synthesis of other compounds . For instance, in the synthesis of dihydroxylphenyl amides, it may interact with the amide group to form a complex, which then inhibits the function of Hsp90 .

Biochemical Pathways

Given its role in the synthesis of hsp90 inhibitors, it can be inferred that it may affect the protein folding pathway . Hsp90 is a key player in this pathway, and its inhibition can disrupt the normal functioning of the pathway, leading to the degradation of client proteins .

Pharmacokinetics

Its physicochemical properties such as its molecular weight (15116) and its solubility suggest that it may have good bioavailability .

Result of Action

The result of the action of this compound is largely dependent on the compounds it helps synthesize. For instance, in the case of dihydroxylphenyl amides, the inhibition of Hsp90 can lead to the degradation of client proteins, which may have potential therapeutic effects in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and stability . .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

5-amino-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXVZWAWYKMFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438815
Record name 5-amino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-04-2
Record name 5-Amino-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The desired titled compound was prepared by reducing 2-methyl-5-nitrobenzoic acid using a tin/hydrochloric acid mixture (m.p. 142°-144° C.).
Quantity
0 (± 1) mol
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reactant
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tin hydrochloric acid
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a 250 mL round-bottomed flask was added 2-methyl-5-nitrobenzoic acid (5.0 g, 28 mmol) and palladium 10% on carbon (1.5 g, 14 mmol). The mixture was taken up in EtOAc (30 mL) then EtOH (70 mL) was added. The mixture was purged with H2 then allowed to stir at 1 atm. H2 for 24 h. LCMS indicated about 10% conversion to product. About 0.5 g 10% Pd/C and ˜30 mL MeOH was added to the reaction. The reaction was purged with H2 and let to stir at 1 atm H2 for 20 h. They reaction was monitored for complete conversion by LCMS. The mixture was passed through a pad of celite, washing with MeOH and concentrated to afford 5-amino-2-methylbenzoic acid as an off-white solid MS m/z found 152.1 (ESI, neg. ion).
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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Quantity
70 mL
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reactant
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Quantity
30 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Amino-2-methylbenzoic acid in the synthesis of the 3-amidebenzamide derivatives studied in the paper?

A1: this compound serves as a starting material for the synthesis of novel 3-amidebenzamide derivatives []. The researchers utilized this compound, alongside 5-amino-2-chlorobenzoic acid, as a foundation to build the desired target compounds.

Q2: Did the researchers investigate the structure-activity relationship (SAR) of the synthesized 3-amidebenzamide derivatives, particularly concerning the impact of using this compound as a starting material?

A2: While the abstract mentions that nine new compounds were synthesized and their structures were confirmed, it doesn't explicitly detail a comprehensive SAR study focused on using this compound specifically []. Further investigation within the full text of the research article would be necessary to determine if SAR data related to this specific starting material was explored.

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